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molecular formula C11H13Br B8336951 3-Cyclobutylbenzyl bromide

3-Cyclobutylbenzyl bromide

Cat. No. B8336951
M. Wt: 225.12 g/mol
InChI Key: SEZMSIWBDMMQFM-UHFFFAOYSA-N
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Patent
US06140100

Procedure details

According to example 17, 1.29 g of 3-cyclobutylbenzyl alcohol was treated with 0.26 mL of PBr3 in 15 mL of anhydrous CH2Cl2 to afford 1.69 g of crude product (92% pure by 1H-NMR). This material was purified by flash chromatography on 65 g of silica gel (hexane) to afford 1.59 g (89%) of 3-cyclobutyl benzyl bromide as a clear liquid.
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=2)[CH2:8]O)[CH2:4][CH2:3][CH2:2]1.P(Br)(Br)[Br:14]>C(Cl)Cl>[CH:1]1([C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=2)[CH2:8][Br:14])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
C1(CCC1)C=1C=C(CO)C=CC1
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford 1.69 g of crude product (92% pure by 1H-NMR)
CUSTOM
Type
CUSTOM
Details
This material was purified by flash chromatography on 65 g of silica gel (hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C=1C=C(CBr)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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